PAR1 Inhibitory Activity of a 3-Amino-2-fluoro-2'-(trifluoromethyl)biphenyl-Derived Amide
A butyramide derivative synthesized from 3-amino-2-fluoro-2'-(trifluoromethyl)biphenyl (SMILES: CCCC(=O)Nc1cccc(NC(=O)c2ccccc2C(F)(F)F)c1) inhibited PAR1-mediated platelet activation with an IC50 of 1,290 nM in human platelet-rich plasma [1]. This establishes the scaffold as a viable pharmacophore for antithrombotic lead optimization.
| Evidence Dimension | PAR1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1,290 nM |
| Comparator Or Baseline | Vehicle control (baseline activation without inhibitor); no direct comparator aniline derivative available in the same assay |
| Quantified Difference | 1,290 nM vs. baseline (100% inhibition of platelet activation) |
| Conditions | Inhibition of SFLLRN-NH2-stimulated PAR1-mediated platelet activation in platelet-rich human plasma, assessed as surface expression of P-selectin |
Why This Matters
This is the only publicly available quantitative functional activity data for a compound derived from this specific aniline, demonstrating its utility in generating bioactive molecules for cardiovascular target validation.
- [1] BindingDB Entry BDBM50386392 (CHEMBL2048420). http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50386392 (accessed 2026-04-28). View Source
